molecular formula C14H10ClN3OS3 B298440 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(5-chloro-2-thienyl)methylene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(5-chloro-2-thienyl)methylene]acetohydrazide

Cat. No. B298440
M. Wt: 367.9 g/mol
InChI Key: HLLNTVNRWYKPKX-APSNUPSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(5-chloro-2-thienyl)methylene]acetohydrazide, also known as BTSA1, is a small molecule inhibitor that has shown promising results in the field of cancer research. BTSA1 was first identified as a potential anticancer agent in a high-throughput screening assay and has since been extensively studied for its mechanism of action and potential therapeutic applications.

Mechanism of Action

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(5-chloro-2-thienyl)methylene]acetohydrazide selectively binds to the BH3-binding groove of BAX, preventing its activation and subsequent induction of apoptosis. This mechanism of action is unique compared to other BAX inhibitors, which typically target the hydrophobic cleft of BAX. This compound has been shown to induce apoptosis in cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells through the inhibition of BAX activity. This results in the activation of a cascade of events that ultimately leads to programmed cell death. This compound has also been shown to inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(5-chloro-2-thienyl)methylene]acetohydrazide is its specificity for BAX, which allows for selective induction of apoptosis in cancer cells. Additionally, this compound has been shown to be effective at inducing apoptosis in a variety of cancer cell lines, making it a promising candidate for cancer therapy. One limitation of this compound is its relatively low potency compared to other BAX inhibitors. Additionally, further studies are needed to determine the potential toxicity of this compound in vivo.

Future Directions

For research on 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(5-chloro-2-thienyl)methylene]acetohydrazide include the development of more potent analogs with improved pharmacokinetic properties. Additionally, further studies are needed to determine the potential toxicity of this compound in vivo and to evaluate its efficacy in combination with other cancer therapies. Finally, studies are needed to determine the potential applications of this compound in other disease states beyond cancer.

Synthesis Methods

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(5-chloro-2-thienyl)methylene]acetohydrazide involves a multi-step process that begins with the reaction of 2-aminobenzothiazole with thionyl chloride to form 2-chlorobenzothiazole. This compound is then reacted with sodium sulfide to form 2-mercaptobenzothiazole. The final step involves the reaction of 2-mercaptobenzothiazole with 5-chloro-2-thiophenecarboxaldehyde and acetic hydrazide to form this compound.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(5-chloro-2-thienyl)methylene]acetohydrazide has been extensively studied for its potential therapeutic applications in cancer research. It has been shown to selectively inhibit the activity of the protein BAX, which plays a critical role in the induction of apoptosis, or programmed cell death, in cancer cells. This compound has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, breast cancer, and lung cancer.

properties

Molecular Formula

C14H10ClN3OS3

Molecular Weight

367.9 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-(5-chlorothiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C14H10ClN3OS3/c15-12-6-5-9(21-12)7-16-18-13(19)8-20-14-17-10-3-1-2-4-11(10)22-14/h1-7H,8H2,(H,18,19)/b16-7-

InChI Key

HLLNTVNRWYKPKX-APSNUPSMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C\C3=CC=C(S3)Cl

SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC=C(S3)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC=C(S3)Cl

Origin of Product

United States

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